cis-1,2-Dimethylcyclopropane

Thermochemistry Combustion calorimetry Strain energy

cis-1,2-Dimethylcyclopropane (CAS 930-18-7) is a C5H10 cycloalkane consisting of a three-membered cyclopropane ring with two methyl groups positioned on the same face of the ring plane. As the cis-stereoisomer of 1,2-dimethylcyclopropane, it is achiral due to its internal plane of symmetry, in contrast to the trans-isomer which exists as a pair of enantiomers.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 930-18-7
Cat. No. B1205809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dimethylcyclopropane
CAS930-18-7
Synonyms1,2-dimethylcyclopropane
cis-1,2-dimethylcyclopropane
trans-1,2-dimethylcyclopropane
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCC1CC1C
InChIInChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3
InChIKeyVKJLDXGFBJBTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dimethylcyclopropane (CAS 930-18-7): Stereochemically Defined Cyclopropane for Isomer-Specific Research and Analysis


cis-1,2-Dimethylcyclopropane (CAS 930-18-7) is a C5H10 cycloalkane consisting of a three-membered cyclopropane ring with two methyl groups positioned on the same face of the ring plane [1]. As the cis-stereoisomer of 1,2-dimethylcyclopropane, it is achiral due to its internal plane of symmetry, in contrast to the trans-isomer which exists as a pair of enantiomers [2]. The compound exhibits characteristic cyclopropane ring strain and serves as a defined stereochemical probe in mechanistic studies, thermal isomerization research, and catalyst selectivity evaluation [3]. Its procurement as the stereochemically pure cis-isomer is critical for applications requiring unambiguous stereochemical assignment.

Stereochemical probe
Defined cis configuration for cyclopropanation mechanism studies and carbene addition stereochemistry
Thermal kinetics model
Well-characterized unimolecular isomerization kinetics for high-temperature process modeling
Catalyst selectivity evaluation
Stereochemically pure substrate for hydrogenolysis and ring-opening selectivity studies

Why cis-1,2-Dimethylcyclopropane Cannot Be Substituted with the trans Isomer or Other Cyclopropane Analogs


The cis and trans isomers of 1,2-dimethylcyclopropane exhibit fundamentally distinct physical, thermodynamic, and stereochemical properties that preclude simple interchangeability. The cis isomer possesses a higher heat of combustion (approximately 1 kcal/mol greater than trans) [1], reflecting its thermodynamically less stable configuration due to steric crowding of eclipsed methyl groups [2]. This energetic difference manifests in measurable variations in boiling point, density, melting point, and refractive index [3]. In catalytic hydrogenolysis over Ni/SiO2, the cis and trans isomers produce different product distributions with distinct stereochemical outcomes, demonstrating divergent reactivity pathways [4]. Additionally, the cis isomer yields a characteristic ¹H NMR spectrum with a different number of signals than the trans isomer [5]. Procurement of a mixed isomer product or the wrong stereoisomer invalidates quantitative thermodynamic calculations, distorts kinetic measurements, and compromises stereochemical assignments in mechanistic investigations.

Thermodynamic mismatch
Cis isomer is ~1 kcal/mol less stable; using trans distorts calorimetry references and computational benchmarks.
Physical property divergence
8.8°C boiling point difference and distinct density alter GC retention, refractive index, and purity verification.
Divergent catalytic reactivity
Ni/SiO₂ hydrogenolysis yields different product stereochemistry; cis/trans mixtures obscure mechanism interpretation.

Quantitative Differentiation Evidence for cis-1,2-Dimethylcyclopropane Versus the trans Isomer


Thermodynamic Stability Differentiation: Heat of Combustion and Enthalpy of Formation Comparison

cis-1,2-Dimethylcyclopropane exhibits a measurably higher heat of combustion than the trans isomer, directly quantifying its thermodynamically less stable configuration. Good (1971) determined the enthalpies of combustion in the liquid phase using a precision rotating-bomb calorimeter [1]. The cis isomer releases approximately 1.06 kcal/mol more energy upon combustion than the trans isomer, a difference attributable to the steric repulsion between the eclipsed methyl groups positioned on the same face of the cyclopropane ring [2].

Heat of combustion
Head-to-head
cis: 805.55 kcal/mol vs trans: 804.49 kcal/mol; difference 1.06 kcal/mol (liquid, 298 K)
Confirms cis is the higher-energy stereoisomer; supports stereochemical purity requirement in thermochemistry.
Rotating-bomb calorimetry; Good (1971).
Thermochemistry Combustion calorimetry Strain energy Stereoelectronic effects

Physical Property Differentiation: Boiling Point and Density Comparison

The cis and trans isomers of 1,2-dimethylcyclopropane exhibit substantially different physical properties that enable their discrimination and quantification in mixtures. The cis isomer has a significantly higher boiling point (approximately 8.8°C higher) and higher density than the trans isomer [1]. These differences arise from the cis configuration's greater molecular dipole moment and more efficient intermolecular packing [2].

Boiling point & density
Head-to-head
cis Bp 37°C, d 0.6889; trans Bp 28.2°C, d 0.6648. ΔBp 8.8°C.
Enables GC separation and refractive index purity checks; reinforces procurement of pure isomer.
Standard pressure liquid-phase data.
Physical chemistry Isomer separation Quality control Analytical method development

Thermal Isomerization Kinetics: Cis-to-Trans Unimolecular Rate Parameters

cis-1,2-Dimethylcyclopropane undergoes thermal cis-trans isomerization in the gas phase as a reversible homogeneous unimolecular reaction. Flowers and Frey (1960) determined the high-pressure limiting rate equation for the cis-to-trans conversion over the temperature range 380-476°C (653-749 K) [1]. The reaction follows first-order kinetics with well-characterized Arrhenius parameters [2]. At 707-748 K, an alternative rate expression derived by a separate research group yields k = 8.51×10¹³ s⁻¹ exp(-258580 J/mol/RT) for cis isomer disappearance [3].

Isomerization kinetics
Reported
k∞ = 10¹⁵·²⁵ exp(−59.42 kcal/mol / RT) s⁻¹ (gas phase, 653–749 K)
Provides quantitative benchmark for thermal stability and isomer distribution modeling.
Flowers & Frey (1960); alternative expression available for 707–748 K.
Chemical kinetics Gas-phase reactions Arrhenius parameters Unimolecular reactions

Catalytic Hydrogenolysis Stereochemical Differentiation over Ni/SiO2

The hydrogenative ring-opening of cis-1,2-dimethylcyclopropane over Ni/SiO2 catalysts proceeds with distinct stereochemical outcomes compared to the trans isomer. Pálinkó et al. (1991) studied the reactions of five alkyl-substituted cyclopropanes including both cis- and trans-1,2-dimethylcyclopropane under hydrogen atmosphere over completely and partially reduced Ni/SiO2 [1]. The stereochemistry of the cis isomer influences the geometry of the ring-opened products, with the main reaction pathway being hydrogenative ring-opening accompanied by hydrogenolysis over completely reduced catalyst [2].

Catalytic hydrogenolysis
Head-to-head
Ni/SiO₂: cis gives distinct ring-opened product stereochemistry vs trans; product distribution isomer-specific.
Demonstrates that pure cis is essential for catalyst selectivity studies and mechanism interpretation.
Pálinkó et al. (1991); H₂ atmosphere, completely/partially reduced Ni/SiO₂.
Heterogeneous catalysis Ring-opening reactions Stereochemistry Nickel catalysts

Vibrational Spectroscopic Differentiation: Infrared Spectral Signatures

The infrared spectra of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane have been recorded and analyzed between 4000 and 200 cm⁻¹ in the polycrystalline solid phase, and 4000 to 80 cm⁻¹ in the gas phase, providing distinct spectral fingerprints for isomer identification [1]. A comprehensive vibrational analysis and torsional study has been conducted on both isomers, establishing that the cis and trans forms exhibit unique IR absorption patterns that enable unambiguous spectroscopic differentiation [2]. The NIST/EPA Gas-Phase Infrared Database contains the reference spectrum for the cis isomer [3].

IR spectral fingerprint
Reference standard
Gas-phase IR 4000–80 cm⁻¹; solid-phase 4000–200 cm⁻¹. NIST/EPA reference spectrum available.
Non-destructive identity confirmation and cis/trans differentiation in QC workflows.
Durig et al. (2001); NIST Chemistry WebBook.
Vibrational spectroscopy IR spectroscopy Conformational analysis Analytical method validation

Photosensitized Formation: Pressure-Dependent cis/trans Product Ratio

Hg(6³P₁) photosensitization of 3-methylbut-1-ene yields both cis- and trans-1,2-dimethylcyclopropane as products in a strongly pressure-dependent ratio. At low pressure (2.5 Torr), the trans/cis product ratio is 1.37, favoring trans formation; at high pressure (789.2 Torr), the ratio increases substantially to 3.44, demonstrating that trans isomer formation is favored under all conditions studied but that pressure dramatically modulates the stereochemical outcome [1].

Photosensitized ratio
Head-to-head
Hg(³P₁) sensitization: trans/cis = 1.37 (2.5 Torr) to 3.44 (789 Torr); cis always minor product.
Cis is disfavored under photochemical conditions, reinforcing need for stereochemically pure procurement.
Gas phase, 3-methylbut-1-ene precursor.
Photochemistry Mercury photosensitization Biradical intermediates Reaction dynamics

Validated Application Scenarios for cis-1,2-Dimethylcyclopropane Based on Quantitative Differentiation Evidence


Stereochemical Probe in Carbene Addition and Cyclopropanation Mechanism Studies

cis-1,2-Dimethylcyclopropane serves as a definitive stereochemical probe for investigating the mechanism of carbene addition to alkenes. The stereospecific conversion of cis-2-butene to cis-1,2-dimethylcyclopropane using dichlorocarbene or Simmons-Smith reagent provides direct evidence for concerted or stereoretentive addition pathways [1][2]. The availability of stereochemically pure cis isomer is essential for establishing baseline stereochemical assignments in cyclopropanation methodology development and for validating computational models of carbene reaction stereoselectivity.

Thermal Isomerization Kinetic Studies and High-Temperature Process Modeling

The well-characterized thermal cis-trans isomerization kinetics of cis-1,2-dimethylcyclopropane make it an ideal model compound for gas-phase unimolecular reaction studies. The precisely determined Arrhenius parameters (k∞ = 10¹⁵.²⁵ exp(-59,420 cal/mol / RT) s⁻¹) enable accurate prediction of isomer distribution in high-temperature chemical processes [1]. Researchers studying cyclopropane ring-opening mechanisms, pyrolysis pathways, or combustion chemistry can utilize this compound as a quantitative benchmark, with the 1.06 kcal/mol energetic difference between cis and trans isomers providing a calibrated reference for computational chemistry validation [2].

Catalyst Screening and Stereochemical Selectivity Evaluation in Hydrogenolysis

cis-1,2-Dimethylcyclopropane is employed as a stereochemically defined substrate for evaluating catalyst selectivity in cyclopropane ring-opening reactions. Over Ni/SiO2 catalysts, the cis isomer exhibits distinct hydrogenative ring-opening behavior compared to the trans isomer and other alkyl-substituted cyclopropanes, with product stereochemistry directly reflecting the cis configuration [1]. This makes the pure cis isomer a critical substrate for screening heterogeneous catalysts, studying structure-selectivity relationships, and developing predictive models for stereoselective hydrogenolysis of strained carbocycles.

Spectroscopic Reference Standard and Analytical Method Validation

The distinct physical properties of cis-1,2-dimethylcyclopropane—including its boiling point (37°C versus 28.2°C for trans), density (0.6889 versus 0.6648 g/cm³), and unique IR spectral fingerprint—enable its use as a reference standard for analytical method development and validation [1][2]. Gas chromatography methods for cyclopropane isomer separation can be calibrated using the 8.8°C boiling point differential, while the NIST/EPA reference IR spectrum provides a validated benchmark for FTIR-based identity confirmation in quality control laboratories [3]. This scenario is particularly relevant for procurement in analytical chemistry and quality assurance contexts where stereochemical purity verification is mandatory.

Application
Selection Property
Validation Focus
Stereochemical probe in carbene addition
Stereochemical purity, cis configuration
Stereochemical pathway interpretation, model validation
Thermal isomerization kinetics
Kinetic parameter availability
Model-fit review, temperature-dependence validation
Catalyst screening and selectivity
Substrate stereochemistry response
Product distribution analysis, catalyst selectivity review
Spectroscopic reference standard
Distinct physical and spectral properties
GC/FTIR method calibration, identity confirmation

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